Product packaging for 4-(2-Fluoroethoxy)-2-hydroxybenzoic acid(Cat. No.:CAS No. 651331-95-2)

4-(2-Fluoroethoxy)-2-hydroxybenzoic acid

Cat. No.: B13417257
CAS No.: 651331-95-2
M. Wt: 200.16 g/mol
InChI Key: KOXHYQUTGYFRDF-UHFFFAOYSA-N
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Description

4-(2-Fluoroethoxy)-2-hydroxybenzoic acid is a fluorinated organic compound that serves as a versatile building block in medicinal chemistry and materials science. As a derivative of salicylic acid, it incorporates a flexible 2-fluoroethoxy chain, which can enhance metabolic stability and alter binding affinity in bioactive molecules. This compound is valued for its potential use in the synthesis of novel active pharmaceutical ingredients (APIs), including targeted therapies and diagnostic agents. Researchers utilize it to develop potential inhibitors for enzymes such as hematopoietic prostaglandin D synthase, given the known activity of related salicylic acid derivatives . Furthermore, its structural features make it a candidate for creating advanced materials, such as liquid crystals, where fluorine substituents are known to induce specific mesophase behavior . (This description is based on analogous compounds and must be verified for accuracy with the specific reagent.)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO4 B13417257 4-(2-Fluoroethoxy)-2-hydroxybenzoic acid CAS No. 651331-95-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651331-95-2

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

4-(2-fluoroethoxy)-2-hydroxybenzoic acid

InChI

InChI=1S/C9H9FO4/c10-3-4-14-6-1-2-7(9(12)13)8(11)5-6/h1-2,5,11H,3-4H2,(H,12,13)

InChI Key

KOXHYQUTGYFRDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCF)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 2 Fluoroethoxy 2 Hydroxybenzoic Acid and Its Analogs

Direct Synthetic Routes to 4-(2-Fluoroethoxy)-2-hydroxybenzoic Acid

Direct synthesis of this compound can be achieved through the strategic alkylation of a suitable precursor, typically derived from 2,4-dihydroxybenzoic acid. A common and effective method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

A plausible synthetic route begins with the esterification of 2,4-dihydroxybenzoic acid to protect the carboxylic acid group, forming a methyl or ethyl ester. This protection prevents unwanted side reactions during the subsequent alkylation step. The resulting ester, for instance, methyl 2,4-dihydroxybenzoate, can then be selectively alkylated at the 4-position hydroxyl group. This regioselectivity is attributed to the higher acidity of the 4-hydroxyl proton compared to the 2-hydroxyl proton, which is involved in intramolecular hydrogen bonding with the adjacent ester group.

The alkylation is typically carried out using a fluoroethylating agent such as 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate in the presence of a mild base like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). nih.govfordham.edu The use of cesium bicarbonate has been shown to be particularly effective in achieving high regioselectivity for the 4-position in similar dihydroxy compounds. nih.gov Following the successful introduction of the 2-fluoroethoxy group, the ester is hydrolyzed under basic conditions, for example, using sodium hydroxide, followed by acidification to yield the final product, this compound. rsc.org

Table 1: Proposed Direct Synthetic Route for this compound

Step Reactants Reagents Product Purpose
1. Esterification 2,4-Dihydroxybenzoic acid, Methanol (B129727) H₂SO₄ (catalyst) Methyl 2,4-dihydroxybenzoate Protection of the carboxylic acid group.
2. Alkylation Methyl 2,4-dihydroxybenzoate, 1-Bromo-2-fluoroethane K₂CO₃ or CsHCO₃, DMF Methyl 4-(2-fluoroethoxy)-2-hydroxybenzoate Introduction of the 2-fluoroethoxy moiety. nih.govfordham.edu

Precursor Chemistry and Intermediate Derivatization Strategies

The successful synthesis of this compound and its analogs heavily relies on the careful design and preparation of precursor molecules. The primary precursor is typically a derivative of 2,4-dihydroxybenzoic acid. nih.govsigmaaldrich.com

Esterification as a Protection Strategy: As mentioned, the carboxylic acid functionality of 2,4-dihydroxybenzoic acid is commonly protected as an ester (e.g., methyl or ethyl ester) prior to alkylation. This is a crucial step to prevent the acidic proton of the carboxylic acid from interfering with the base-mediated alkylation of the phenolic hydroxyl group.

Regioselective Alkylation: A key challenge in the synthesis is achieving selective alkylation at the 4-hydroxyl group over the 2-hydroxyl group. The 4-hydroxyl group is more nucleophilic due to the electronic effects of the para-carboxyl group and the intramolecular hydrogen bonding of the 2-hydroxyl group with the carbonyl of the ester. nih.gov Research on analogous compounds like 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone has demonstrated that bases such as cesium bicarbonate in acetonitrile can provide excellent regioselectivity for the 4-position. nih.gov

Derivatization for Radiosynthesis: For radiosynthesis, the precursor must be designed to allow for the late-stage introduction of the fluorine-18 (B77423) isotope. This often involves preparing a precursor with a good leaving group at the position where the radiofluorination will occur. For introducing a [¹⁸F]fluoroethoxy group, a common precursor is a tosylate or mesylate derivative of ethylene (B1197577) glycol attached to the 4-position of the benzoic acid scaffold, such as methyl 2-hydroxy-4-(2-(tosyloxy)ethoxy)benzoate.

Advanced Radiosynthetic Methodologies for Fluorine-18 Labeling of Benzoic Acid Analogs

The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient radiosynthetic methods. nih.govnih.gov Automated synthesis modules are often employed to ensure reproducibility and minimize radiation exposure to personnel. nih.gov

Nucleophilic Radiofluorination Strategies

Nucleophilic substitution is the most common method for introducing fluorine-18 into organic molecules. nih.govnih.gov This involves the reaction of cyclotron-produced, no-carrier-added [¹⁸F]fluoride with a precursor molecule containing a suitable leaving group.

The [¹⁸F]fluoride is typically activated by forming a complex with a phase transfer catalyst, such as a potassium/Kryptofix 2.2.2 (K₂₂₂) complex, in an aprotic solvent like acetonitrile or dimethyl sulfoxide. nih.govresearchgate.net This enhances the nucleophilicity of the fluoride (B91410) ion. The activated [¹⁸F]fluoride then displaces a leaving group (e.g., tosylate, mesylate, or triflate) on the precursor molecule in an Sₙ2 reaction.

For the synthesis of [¹⁸F]-4-(2-fluoroethoxy)-2-hydroxybenzoic acid, a two-step approach is generally favored. First, a radiolabeled building block, [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos), is synthesized. researchgate.netnih.gov This is achieved by reacting [¹⁸F]fluoride with ethylene glycol ditosylate. The resulting [¹⁸F]FETos is a versatile reagent that can then be used to alkylate a phenolic precursor. researchgate.net This indirect method is often preferred as it allows for the purification of the radiolabeled intermediate before the final coupling step, leading to higher radiochemical purity of the final product.

Table 2: Comparison of Leaving Groups for Nucleophilic Fluorination

Leaving Group Reactivity Stability Common Use
Tosylate (-OTs) Good Good Widely used for aliphatic and aromatic substitutions. researchgate.net
Mesylate (-OMs) Good Moderate Often used interchangeably with tosylates.
Triflate (-OTf) Excellent Low Highly reactive, but precursors can be less stable.
Halides (-Br, -I) Moderate Good Less reactive than sulfonates for Sₙ2 reactions.

Precursor Design for ¹⁸F-Fluoroethoxy Moieties

The design of the precursor is critical for a successful radiosynthesis. For the introduction of an ¹⁸F-fluoroethoxy group, the precursor must contain a reactive site for the attachment of this moiety. A common strategy involves using a precursor with a free phenolic hydroxyl group, which can be alkylated with a pre-synthesized ¹⁸F-fluoroethylating agent. researchgate.net

In the context of this compound, a suitable precursor would be methyl 2,4-dihydroxybenzoate. This molecule allows for the late-stage radiofluoroalkylation at the 4-position. The reaction would involve reacting this precursor with [¹⁸F]fluoroethyl tosylate in the presence of a base. researchgate.net After the radiolabeling step, the methyl ester protecting group is rapidly removed by hydrolysis to yield the final radiolabeled benzoic acid.

Structure Activity Relationship Sar Studies of 4 2 Fluoroethoxy 2 Hydroxybenzoic Acid Derivatives

Correlations between Fluoroethoxy Structural Features and Molecular Recognition

The introduction of a 2-fluoroethoxy group at the 4-position of the 2-hydroxybenzoic acid scaffold significantly influences its potential for molecular recognition by biological targets. The fluorine atom, being the most electronegative element, imparts unique properties to the ethoxy group.

The high electronegativity of fluorine can lead to altered electronic distributions within the molecule. This can affect the acidity of the carboxylic acid and the hydrogen-bonding capacity of the hydroxyl group, both of which are crucial for interactions with biological receptors. The presence of the fluorine atom can also create specific electrostatic interactions with protein residues, potentially enhancing binding affinity.

Furthermore, the fluoroethoxy group can impact the lipophilicity of the molecule. Increased lipophilicity can facilitate passage through biological membranes, which may be a critical factor for reaching intracellular targets. The gauche effect, a conformational preference in 1,2-disubstituted ethanes, may also influence the preferred orientation of the fluoroethoxy chain, thereby affecting how the molecule presents itself to a binding site.

Alterations to the fluoroethoxy moiety, such as changing the position of the fluorine atom or the length of the alkyl chain, would be expected to modulate these properties and, consequently, the biological activity.

Substituent Effects on Bioactivity Profiles within the Benzoic Acid Scaffold

The 2-hydroxybenzoic acid scaffold, also known as salicylic (B10762653) acid, is a well-established pharmacophore with a variety of biological activities. The bioactivity of derivatives of this scaffold is highly dependent on the nature and position of other substituents on the benzene (B151609) ring.

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the phenolic hydroxyl and carboxylic acid groups, which in turn can affect the molecule's ionization state at physiological pH and its ability to interact with target proteins. The size and position of substituents also play a crucial role in determining the selectivity and potency of the compound by influencing how it fits into a specific binding pocket.

In the context of 4-(2-fluoroethoxy)-2-hydroxybenzoic acid, modifications to other positions on the benzene ring would be expected to fine-tune its biological profile.

Substituent Position Potential Effect on Bioactivity
3- or 5-positionIntroduction of small, lipophilic groups could enhance binding to hydrophobic pockets within a target protein.
6-positionSubstitution at this position could disrupt the intramolecular hydrogen bond between the hydroxyl and carboxyl groups, leading to significant changes in conformation and activity.

Conformational Analysis and its Implications for Structure-Activity Relationships

The three-dimensional shape, or conformation, of this compound is a key determinant of its biological activity. The relative orientation of the carboxylic acid, hydroxyl group, and the 4-(2-fluoroethoxy) substituent dictates how the molecule can interact with a biological target.

A significant conformational feature of 2-hydroxybenzoic acid derivatives is the potential for an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction tends to lock the carboxyl group in a planar arrangement with the benzene ring.

The 4-(2-fluoroethoxy) group, while having some flexibility, will also have preferred conformations. The orientation of the ethoxy chain relative to the plane of the benzoic acid ring can be influenced by steric and electronic factors. Computational modeling and spectroscopic techniques can provide insights into the lowest energy conformations of the molecule.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Simulations of Ligand-Receptor Interactions

Molecular modeling and docking simulations are essential in predicting how a ligand such as "4-(2-Fluoroethoxy)-2-hydroxybenzoic acid" might interact with biological targets. While specific docking studies on this exact molecule are not prominent in the literature, research on analogous 2-hydroxybenzoic acid derivatives provides a framework for understanding its potential binding modes.

Docking studies on 2-hydroxybenzoic acid derivatives targeting enzymes like SIRT5 have revealed critical interactions for binding. nih.gov Typically, the carboxylate group is predicted to form strong electrostatic interactions, such as bidentate salt bridges and hydrogen bonds, with positively charged residues like Arginine (Arg) and polar residues like Tyrosine (Tyr) in the active site. nih.gov The adjacent hydroxyl group is also crucial, often forming a hydrogen bond with amino acids such as Valine (Val), which helps to orient the molecule correctly within the binding pocket. nih.gov

The benzene (B151609) ring itself contributes to binding through π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr). nih.gov For "this compound," the fluoroethoxy group at the 4-position would be expected to explore a hydrophobic cavity within the receptor. The fluorine atoms can modulate the electronic properties of the molecule and may form specific interactions, such as favorable electrostatic contacts or weak hydrogen bonds, with the protein backbone or side chains.

A hypothetical docking scenario can be summarized as follows:

Molecular MoietyPredicted Interaction TypePotential Interacting Residues
Carboxylate GroupSalt Bridge, Hydrogen BondArginine, Tyrosine, Serine
2-Hydroxy GroupHydrogen BondValine, Glycine (B1666218), Asparagine
Benzene Ringπ-π Stacking, HydrophobicPhenylalanine, Tyrosine
4-(2-Fluoroethoxy) GroupHydrophobic, ElectrostaticAlanine, Threonine, Leucine

These simulations are instrumental in rational drug design, allowing for the optimization of lead compounds to enhance their binding affinity and selectivity for a specific biological target. nih.govnih.gov

Density Functional Theory (DFT) and Other Quantum Chemical Calculations on Fluorinated Benzoic Acids

Density Functional Theory (DFT) and other quantum chemical methods are used to calculate the electronic structure, geometry, and energetic properties of molecules like "this compound". These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

Studies on hydroxybenzoic acid isomers have shown the importance of intramolecular hydrogen bonding. For a 2-hydroxybenzoic acid scaffold, a strong intramolecular hydrogen bond is typically formed between the hydroxyl group and the carboxylic acid group. acs.orgnih.gov This interaction significantly influences the molecule's conformation and acidity (pKa). acs.orgacs.org DFT calculations can precisely quantify the energy of this hydrogen bond. For example, in 2-hydroxybenzoic acid, this bond energy has been calculated to be around 20 kJ/mol. nih.gov

Quantum chemical calculations on related molecules, such as 2,4-dihydroxybenzoic acid, have been used to determine properties like proton affinity and gas phase acidity. chemrxiv.orgchemrxiv.org These calculations help understand the molecule's behavior in proton transfer reactions, which is critical for its role as a matrix in techniques like matrix-assisted laser desorption-ionization (MALDI). chemrxiv.orgchemrxiv.org

The introduction of a fluoroethoxy group would be expected to alter the electronic properties of the benzoic acid ring. The electronegative fluorine atoms can withdraw electron density, influencing the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO). DFT calculations are ideal for predicting these effects.

A summary of key parameters often calculated for benzoic acid derivatives using DFT is presented below:

Calculated PropertySignificance
Optimized GeometryPredicts bond lengths, bond angles, and dihedral angles.
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic excitation properties.
Molecular Electrostatic Potential (MEP)Maps charge distribution to identify sites for electrophilic and nucleophilic attack.
Vibrational FrequenciesPredicts infrared and Raman spectra for comparison with experimental data.
Proton Affinity (PA)Quantifies the molecule's ability to accept a proton in the gas phase. chemrxiv.org
Gas Phase Acidity (GPA)Measures the molecule's acidity in the absence of a solvent. chemrxiv.org

These theoretical studies provide a detailed understanding of the intrinsic properties of fluorinated benzoic acids, complementing experimental findings. nih.govdntb.gov.ua

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For fluorinated benzoic acids, QSAR models can predict their potential therapeutic or other activities.

QSAR studies on derivatives of p-hydroxybenzoic acid have shown that antimicrobial activity is often governed by specific molecular descriptors. nih.gov These descriptors can be topological, electronic, or steric in nature. For instance, one study found that the antimicrobial activity of a series of p-hydroxybenzoic acid derivatives was strongly correlated with topological parameters like the valence first-order molecular connectivity index (¹χv) and Kier's shape indices (κα1, κ1). nih.gov

Similarly, QSAR studies on other series of benzoic acid derivatives have highlighted the importance of hydrophobicity and the presence of specific functional groups for inhibitory activity against bacterial enzymes. nih.gov The inclusion of fluorine-containing substituents, such as the fluoroethoxy group in "this compound," can significantly impact a molecule's properties. Fluorine can increase lipophilicity and alter electronic distribution, which are key parameters in many QSAR models. nih.gov

A typical QSAR study involves calculating a variety of molecular descriptors and then using statistical methods like multiple linear regression to build a model. Key descriptors often include:

Descriptor TypeExample DescriptorInfluence on Activity
Topological Molecular Connectivity IndexRelates to molecular size, branching, and shape. nih.gov
Electronic Dipole Moment, HOMO/LUMO EnergiesReflects the electronic distribution and reactivity of the molecule.
Steric Molar Refractivity, Kier's Shape IndicesDescribes the volume and shape of the molecule. nih.govnih.gov
Hydrophobic LogP (Partition Coefficient)Measures the lipophilicity, affecting membrane permeability. nih.gov

The resulting QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. rsc.org

Analytical Chemistry Methodologies

Advanced Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic methods are fundamental for the separation and quantification of 4-(2-Fluoroethoxy)-2-hydroxybenzoic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique. For instance, a reverse-phase HPLC (RP-HPLC) method can be developed for purity assessment and the identification of process-related impurities. ekb.eglongdom.org Such methods often utilize C18 columns with a mobile phase consisting of an acidic buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) in a gradient elution. ekb.eglongdom.org

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a powerful tool for the sensitive and selective analysis of hydroxybenzoic acid derivatives. vu.edu.aunih.gov This technique allows for the separation of the analyte by HPLC, followed by its ionization (typically forming [M-H]⁻ in negative ion mode) and subsequent fragmentation in the mass spectrometer. The specific parent-to-daughter ion transitions provide a high degree of certainty in identification and quantification, even at very low concentrations. vu.edu.aunih.gov For this compound, a characteristic transition would be monitored.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives of the analyte. researchgate.netnist.govhmdb.ca Derivatization, such as silylation, is often required to increase the volatility and thermal stability of the benzoic acid derivative, allowing for its passage through the GC column. nist.govhmdb.ca The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint.

Microemulsion Electrokinetic Chromatography (MEEKC) represents a capillary electrophoresis technique that offers an alternative for the separation of parabens and their degradation products, including hydroxybenzoic acids. researchgate.net MEEKC can provide high separation efficiency and is suitable for analyzing both neutral and charged analytes. researchgate.net

Below is an illustrative data table summarizing typical chromatographic conditions for related compounds, which could be adapted for this compound.

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Typical Application
HPLC-ESI-MS/MS Biphenyl or C18Gradient of methanol/water with formic acidMS/MS (MRM mode)Quantification in complex matrices
GC-MS DB-5MS or similarHeliumMass Spectrometry (EI)Analysis of volatile derivatives
MEEKC Fused silica (B1680970) capillaryMicroemulsion bufferUV or DADSeparation of impurities

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the fluoroethoxy group, and the acidic protons of the carboxyl and hydroxyl groups. The coupling patterns and chemical shifts would confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR would reveal the number of unique carbon environments, including those of the carbonyl group, the aromatic carbons, and the carbons of the fluoroethoxy side chain.

¹⁹F NMR is particularly important for this compound, as it would show a characteristic signal for the fluorine atom, with coupling to the adjacent methylene protons, confirming the presence and electronic environment of the fluoroethoxy group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₉H₉FO₄).

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, C-O stretching vibrations, and the C-F stretch of the fluoroethoxy group.

The following table provides hypothetical spectroscopic data for this compound based on the analysis of similar structures.

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)Aromatic protons: ~6.5-7.8 ppm; -OCH₂CH₂F: ~4.2-4.8 ppm; -OH: variable
¹³C NMR Chemical Shift (δ)C=O: ~170 ppm; Aromatic C-O: ~160 ppm; Aromatic C: ~105-135 ppm; -OCH₂: ~65-70 ppm (doublet due to C-F coupling)
¹⁹F NMR Chemical Shift (δ)Triplet corresponding to the -CH₂F group
HRMS (ESI-) m/z [M-H]⁻Calculated: 200.0463; Found: within a few ppm of calculated
IR Wavenumber (cm⁻¹)~3300-2500 (O-H stretch, broad), ~1670 (C=O stretch), ~1250 (C-O stretch), ~1050 (C-F stretch)

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) are surface-sensitive techniques that could be used to determine the elemental composition and chemical states of the elements on the surface of a solid sample of the compound.

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (XRD) is the definitive method for determining the molecular and crystal structure. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification, to assess sample purity, and to determine the unit cell parameters. It is a valuable tool for quality control and for studying polymorphism.

The table below outlines the type of information obtained from these crystallographic methods.

Technique Sample Form Information Obtained
Single-Crystal XRD Single crystalAtomic coordinates, bond lengths, bond angles, crystal system, space group, intermolecular interactions
Powder XRD Polycrystalline powderCrystalline phase identification, lattice parameters, crystallite size, polymorphism screening

Applications in Materials Science and Industrial Chemistry

Applications in Liquid Crystal Display Technology Research

While direct application of 4-(2-Fluoroethoxy)-2-hydroxybenzoic acid in commercial liquid crystal displays (LCDs) is not extensively documented in publicly available research, its structural characteristics suggest significant potential in this field. The development of liquid crystal materials often involves the use of benzoic acid derivatives, particularly those with alkoxy and fluoro substitutions. nih.govresearchgate.net

The presence of the 2-fluoroethoxy group in this compound is particularly noteworthy. Fluorination is a critical strategy in the design of liquid crystal molecules for several reasons:

Dielectric Anisotropy: Fluorine's high electronegativity can be used to tailor the dielectric anisotropy of the liquid crystal, a key parameter that influences the threshold voltage of the display. researchgate.netieice.org

Viscosity and Response Time: The introduction of fluorine can lead to lower viscosity, which translates to faster switching times for the liquid crystal molecules in response to an electric field.

Stability: The carbon-fluorine bond is strong, contributing to the chemical and thermal stability of the liquid crystal material, which is crucial for the longevity and reliability of LCDs. researchgate.net

Furthermore, the p-alkoxybenzoic acid scaffold is a well-established mesogenic (liquid crystal-forming) core. nih.govnih.gov The ability of the carboxylic acid group to form hydrogen-bonded dimers creates elongated, rod-like supramolecular structures that are conducive to the formation of nematic and smectic liquid crystal phases. nih.gov The fluoroethoxy chain would further influence the intermolecular interactions and packing of these dimers, potentially leading to the emergence of novel and desirable mesophases.

Research on similar molecules, such as those containing fluoro-substituted benzoic acids, has demonstrated their utility in creating liquid crystal mixtures with specific and enhanced properties. researchgate.netieice.org Therefore, this compound is a promising candidate for synthesis and investigation as a component in advanced liquid crystal formulations for future display technologies.

Role as Additives in Advanced Materials (e.g., Perovskite Solar Cells, Metal-Organic Frameworks)

The functional groups present in this compound make it a candidate for use as an additive or a structural component in the development of advanced materials like perovskite solar cells and metal-organic frameworks (MOFs).

Perovskite Solar Cells:

The efficiency and stability of perovskite solar cells (PSCs) are critical challenges for their commercialization. Research has shown that the incorporation of additives, particularly fluorinated organic molecules, can significantly enhance the performance of these devices. dntb.gov.uaelsevierpure.com Fluorinated benzoic acids, in particular, have been investigated for their ability to passivate defects at the perovskite crystal grain boundaries and surface. dntb.gov.uaelsevierpure.comresearchgate.net

The proposed roles for a molecule like this compound in PSCs include:

Defect Passivation: The carboxylic acid and hydroxyl groups can coordinate with uncoordinated lead ions (Pb²⁺) in the perovskite structure, which are common defect sites that lead to non-radiative recombination and energy loss. dntb.gov.ua

Improved Crystallization: The additive can modulate the crystallization process of the perovskite film, leading to larger grain sizes and reduced defect densities. researchgate.net

Studies on similar molecules like 4-fluorobenzoic acid have demonstrated these beneficial effects, resulting in PSCs with higher power conversion efficiencies and improved long-term stability. elsevierpure.com

Metal-Organic Frameworks (MOFs):

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands (linkers). The properties of MOFs are highly dependent on the choice of the metal and the organic linker. Benzoic acid derivatives are commonly used as linkers in MOF synthesis. rsc.orgresearchgate.net

The introduction of fluorine into the organic linkers of MOFs has been shown to have several advantages: nih.govuni-koeln.de

Modified Pore Environment: The fluorine atoms can alter the polarity and chemical environment within the pores of the MOF, which can be beneficial for selective gas adsorption and separation.

Enhanced Stability: The robustness of the C-F bond can contribute to the thermal and chemical stability of the MOF.

Given that fluorinated linkers are actively being explored for the synthesis of novel MOFs with tailored properties, this compound represents a viable candidate for use as a functionalized linker in the design of new MOFs for applications in gas storage, catalysis, and sensing. nih.govresearchgate.net

Environmental Tracers and Hydrological System Investigations

Fluorinated benzoic acids (FBAs) have emerged as a valuable class of artificial tracers for studying water flow in both surface and subsurface environments. nmt.edunih.govgeus.dk Their utility stems from a combination of desirable properties:

Low Background Concentrations: FBAs are not naturally occurring, meaning their presence in the environment is a clear indicator of the tracer injection. nmt.edu

High Detectability: Sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the detection of FBAs at very low concentrations (parts per billion or even parts per trillion). nmt.edus4science.at

Conservative Behavior: Many FBAs exhibit low sorption to soil and sediment particles, meaning they travel with the water flow without significant retardation. nmt.edu

Chemical Stability: The chemical inertness of these compounds ensures their integrity over the course of a hydrological study. nmt.edu

A suite of different FBA compounds, each with a unique chromatographic signature, can be used simultaneously to trace multiple water sources or flow paths. s4science.atntis.gov While specific studies employing this compound as a tracer are not prevalent in the literature, its structural similarity to other effective FBA tracers suggests it could be a viable candidate for such applications. Further research would be needed to evaluate its specific transport and degradation characteristics in various environmental systems.

Tracer Property General Characteristics of Fluorinated Benzoic Acids
Natural Abundance Virtually zero, ensuring a clear signal. nmt.edu
Detection Limits Typically in the µg/L to ng/L range. geus.dks4science.at
Sorption Generally low, leading to conservative transport with water. nmt.edu
Stability Chemically stable under typical environmental conditions. nmt.edu
Toxicity Generally considered to have low toxicity at the concentrations used in tracer studies.

Utility as Intermediates in Specialty Chemical and Agrochemical Synthesis

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of specialty chemicals and agrochemicals. ontosight.aiontosight.ai The presence of multiple reactive sites on the this compound molecule—the carboxylic acid, the hydroxyl group, and the aromatic ring—provides synthetic chemists with a versatile platform for creating more complex molecules.

The carboxylic acid group can be converted into esters, amides, or acid chlorides, while the hydroxyl group can be alkylated or acylated. The aromatic ring itself can undergo further substitution reactions. The introduction of the fluoroethoxy group can be particularly advantageous in the design of new agrochemicals and pharmaceuticals. The presence of fluorine can:

Increase Lipophilicity: This can enhance the transport of a molecule across biological membranes, potentially increasing its bioavailability and efficacy.

Block Metabolism: The C-F bond is resistant to cleavage by metabolic enzymes. Strategically placing fluorine atoms can block sites of metabolic attack, prolonging the active lifetime of a drug or pesticide.

Alter Acidity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect a molecule's binding to its biological target.

While specific examples of large-scale industrial synthesis using this compound as an intermediate are not widely reported, the principles of medicinal and agricultural chemistry strongly support its potential utility. It serves as a valuable synthon for the creation of novel compounds with potentially enhanced biological activity and improved pharmacokinetic or pharmacodynamic properties. researchgate.netorgsyn.orgnih.gov Processes for the preparation of various fluorinated benzoic acids are patented for their use as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. google.comgoogle.comgoogle.com

Future Research Directions and Translational Perspectives

Discovery of Novel Bioactive Analogs via Rational Design

Rational drug design, guided by an understanding of structure-activity relationships (SAR), offers a powerful strategy for developing novel analogs of 4-(2-Fluoroethoxy)-2-hydroxybenzoic acid with enhanced potency, selectivity, and optimized pharmacokinetic properties. The 2-hydroxybenzoic acid moiety is a recognized scaffold for designing selective enzyme inhibitors. nih.gov Computational modeling and targeted chemical synthesis are central to this endeavor.

Key strategies for rational design include:

Modification of the Fluoroethoxy Group: Altering the length of the alkoxy chain, the position of the fluorine atom, or replacing it with other bioisosteric groups could modulate binding affinity and metabolic stability.

Substitution on the Aromatic Ring: Introducing additional substituents on the phenyl ring can influence electronic properties and create new interaction points with biological targets. mdpi.com Studies on related benzoic acid derivatives show that substitutions at various positions can dramatically alter biological activity. nih.govpreprints.org

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with other acidic moieties, such as tetrazoles or hydroxamic acids, may improve cell permeability and oral bioavailability while maintaining key binding interactions.

These rationally designed modifications can be guided by molecular docking studies to predict binding energies and conformations within a target's active site. A systematic exploration of these structural variations will be crucial for identifying next-generation compounds. figshare.comresearchgate.net

Table 1: Conceptual Framework for Rational Analog Design

Structural Modification Rationale Desired Outcome Example Modification
Fluoroethoxy Chain Modulate lipophilicity and metabolic stability. Improved pharmacokinetic profile. 3-Fluoropropoxy, Difluoroethoxy
Aromatic Ring Alter electronic distribution and steric profile to enhance target binding. Increased potency and selectivity. Addition of a chloro or methyl group.

Integration with High-Throughput Screening and Omics Technologies

To accelerate the discovery of new biological activities and understand the compound's mechanism of action on a broader scale, integration with modern discovery platforms is essential. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds against a wide array of biological targets. scdiscoveries.comnih.govacs.org

Pairing HTS with "omics" technologies can provide a comprehensive view of the cellular response to this compound and its analogs:

Genomics and Transcriptomics (RNA-Seq): Can identify changes in gene expression patterns in cells treated with the compound, revealing affected biological pathways and potential off-target effects.

Proteomics: Can be used to assess changes in protein levels or post-translational modifications, helping to validate target engagement and uncover downstream signaling events. nih.gov

Metabolomics: Analyzes changes in cellular metabolite profiles, offering insights into the compound's impact on metabolic pathways.

This integrated approach moves beyond a single-target focus, enabling a systems-level understanding of the compound's biological impact and facilitating the identification of novel therapeutic applications. enthought.com

Sustainable Synthetic Pathways and Green Chemistry Paradigms

The traditional synthesis of benzoic acid derivatives often relies on petroleum-based starting materials and can involve harsh reaction conditions. researchgate.net Future research must prioritize the development of sustainable and environmentally friendly synthetic routes in line with the principles of green chemistry. brazilianjournals.com.br

Key areas for investigation include:

Bio-based Feedstocks: Exploring the use of renewable resources, such as lignin (B12514952) or biomass-derived platform chemicals, as starting materials for the benzoic acid core. rsc.orgrsc.orgmdpi.com

Catalytic Methods: Employing efficient and recyclable catalysts to minimize waste and energy consumption. This includes developing catalytic C-H activation processes that offer high atom economy. mdpi.com

Greener Solvents and Conditions: Replacing hazardous organic solvents with aqueous media or bio-based solvents and conducting reactions at ambient temperature and pressure where possible. researchgate.netbrazilianjournals.com.br

Adopting these green chemistry paradigms will not only reduce the environmental footprint of synthesizing this compound and its analogs but also align with the growing demand for sustainable practices in the pharmaceutical industry. rsc.orgmdpi.com

Translational Research Opportunities Beyond Direct Therapeutic Application

The utility of a well-characterized small molecule like this compound can extend beyond its potential as a direct therapeutic agent. In translational research, it can be developed into a valuable tool for studying biological systems and validating new drug targets. nih.govuh.edu

Potential translational applications include:

Development of Chemical Probes: High-quality chemical probes are essential for interrogating protein function in a cellular context. nih.govnih.gov By modifying the parent compound with tags for visualization (e.g., fluorophores) or affinity purification, it can be transformed into a probe to study its biological targets directly in cells and tissues. frontiersin.org

Diagnostic and Imaging Agents: Radiolabeling the compound could enable its use in positron emission tomography (PET) or other imaging modalities to visualize the distribution of its target in living organisms, potentially aiding in disease diagnosis or patient stratification.

Tools for Target Validation: A potent and selective analog can serve as a critical tool to validate the role of its protein target in disease pathology. nih.govbohrium.com Such studies are crucial precursors to initiating large-scale drug discovery programs. uh.edu

Exploring these non-therapeutic applications can significantly enhance the value of the chemical scaffold, contributing fundamental knowledge to the biomedical research community and potentially creating new diagnostic tools. frontiersin.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-Fluoroethoxy)-2-hydroxybenzoic acid, and what key reaction conditions must be controlled?

  • Methodological Answer : Synthesis typically involves sequential protection, alkylation, and deprotection steps.

Hydroxyl Protection : Protect the 2-hydroxy group of salicylic acid derivatives using acetic anhydride (Ac₂O) under acidic conditions (0°C, H₂SO₄ catalyst) to prevent unwanted side reactions.

Alkylation : Introduce the 2-fluoroethoxy group via nucleophilic substitution with 2-fluoroethyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base (70°C, 12–24 hours). Maintain a 1.5:1 molar ratio of alkylating agent to substrate.

Deprotection : Remove the acetyl group using NaOH (1M in ethanol/water, reflux for 2 hours).
Critical parameters include temperature control during protection (to avoid di-O-acetylation) and stoichiometric precision during alkylation .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the fluoroethoxy group (triplet at δ 4.5–4.7 ppm, J ≈ 47 Hz for F-CH₂ coupling). ¹³C NMR identifies carboxylate (δ ~170 ppm) and quaternary carbons.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to assess purity (>95%).
  • Mass Spectrometry (MS) : ESI-MS in negative mode detects the molecular ion [M-H]⁻ at m/z 213.
  • Melting Point Analysis : Compare observed melting points (e.g., 145–148°C) to literature values .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 2-fluoroethoxy group to the benzoic acid scaffold?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF vs. acetonitrile) to balance solubility and reaction kinetics.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields (~70%).
  • Catalyst Optimization : Use tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance alkylation efficiency.
  • Scale-Up Strategies : Employ parallel microscale reactions (0.5–5 mmol) with HPLC monitoring to identify optimal conditions before bulk synthesis .

Q. What computational chemistry approaches are suitable for predicting the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to calculate:
  • pKa : Proton affinity in aqueous solution (COSMO model).
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate conformational stability of the fluoroethoxy chain in explicit solvent (300 K, 50 ns trajectory).
  • Electron Localization Function (ELF) : Map electron density to assess fluorine’s inductive effects .

Q. How should researchers address discrepancies in biological activity data for fluorinated benzoic acid derivatives across assay systems?

  • Methodological Answer :

  • Assay Standardization : Use isogenic bacterial strains (e.g., E. coli K-12) to minimize genetic variability in antimicrobial studies.
  • Orthogonal Validation : Combine fluorescence-based ATP assays with colony counting for bacteriostatic effects.
  • Statistical Analysis : Apply principal component analysis (PCA) to identify assay-specific confounding factors (e.g., pH sensitivity).
  • Reference Compounds : Normalize data to 4-hydroxybenzoic acid as a baseline control .

Q. What strategies are effective for studying the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Positional Isomer Libraries : Synthesize 3- and 4-fluoroethoxy analogs via Mitsunobu reactions (DEAD, PPh₃).
  • Bioisosteric Replacement : Substitute fluorine with chlorine or trifluoromethyl groups to probe steric/electronic effects.
  • X-ray Crystallography : Resolve protein-ligand complexes (e.g., CYP450 enzymes) to identify binding motifs.
  • Free-Wilson Analysis : Quantify substituent contributions to activity using combinatorial libraries .

Safety and Handling Protocols

Q. What laboratory safety protocols are essential when handling fluorinated benzoic acid derivatives?

  • Methodological Answer :

  • Containment : Perform all reactions in fume hoods with negative pressure.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (≥8 mil) and chemical-resistant goggles.
  • Spill Management : Neutralize acidic spills with 10% sodium bicarbonate solution.
  • Waste Disposal : Segregate fluorinated waste for high-temperature incineration (≥1100°C).
  • Emergency Preparedness : Conduct monthly drills for eye wash/shower use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.